molecular formula C17H18BrFN2O3S B6130847 4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide

4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide

Cat. No.: B6130847
M. Wt: 429.3 g/mol
InChI Key: XRTUJYGLKUPLJK-UHFFFAOYSA-N
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Description

4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and a diethylsulfamoyl group attached to a benzamide core

Properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUJYGLKUPLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonamide Formation: The reaction of the brominated intermediate with diethylamine and sulfuryl chloride to form the diethylsulfamoyl group.

    Amidation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathways: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(diethylsulfamoyl)benzamide
  • N-(4-fluorophenyl)-3-(diethylsulfamoyl)benzamide
  • 4-bromo-N-(4-fluorophenyl)benzamide

Uniqueness

4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide is unique due to the combination of bromine, fluorine, and diethylsulfamoyl groups on the benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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